molecular formula C19H27BF3NO4 B2852731 3-(2-Morpholinoethoxy)-5-(trifluoromethyl)phenylboronic acid, pinacol ester CAS No. 2096333-37-6

3-(2-Morpholinoethoxy)-5-(trifluoromethyl)phenylboronic acid, pinacol ester

Cat. No. B2852731
M. Wt: 401.23
InChI Key: KPQJDMOBZAYRTC-UHFFFAOYSA-N
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Description

3-(2-Morpholinoethoxy)-5-(trifluoromethyl)phenylboronic acid, pinacol ester, also known as MTFB, is a boronic acid derivative that has gained significant attention in the scientific community due to its potential applications in drug discovery and chemical biology. MTFB is a potent inhibitor of proteasome-associated deubiquitinases (DUBs), which play a crucial role in protein degradation and turnover.

Scientific Research Applications

Phosphorescence Properties of Arylboronic Esters

Arylboronic esters, including phenylboronic acid pinacol esters, exhibit phosphorescence in the solid state at room temperature, challenging the general notion that phosphorescent organic molecules require heavy atoms and/or carbonyl groups. This finding may update the understanding of phosphorescent organic molecules and their applications in organic synthesis and materials science (Shoji et al., 2017).

Applications in Organic Synthesis

Arylboronic esters play a crucial role in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. They can be synthesized through palladium-catalyzed cross-coupling reactions, offering a pathway to create unsymmetrical 1,3-dienes and facilitate the synthesis of complex organic molecules (Takagi et al., 2002).

Solid-State Protection Chemistry

Phenylboronic acids and esters, including pinacol esters, are used in solid-state protection chemistry. This method excludes the need for catalysts or auxiliaries, offering a waste-free and facile approach to protect sensitive compounds like diamines and diols (Kaupp et al., 2003).

Synthesis of Substituted Terphenyls

Phenyl-1,4-diboronic acid bis-pinacol ester has been used in Suzuki cross-coupling reactions with aryl halides to produce symmetrical terphenyls, demonstrating the utility of boronic esters in synthesizing complex aromatic structures (Chaumeil et al., 2002).

Hydrolysis Susceptibility at Physiological pH

The hydrolysis behavior of phenylboronic pinacol esters under physiological conditions has been studied, highlighting the need for careful consideration when using these compounds for pharmacological applications due to their marginal stability in water (Achilli et al., 2013).

properties

IUPAC Name

4-[2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenoxy]ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27BF3NO4/c1-17(2)18(3,4)28-20(27-17)15-11-14(19(21,22)23)12-16(13-15)26-10-7-24-5-8-25-9-6-24/h11-13H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQJDMOBZAYRTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCCN3CCOCC3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27BF3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Morpholinoethoxy)-5-(trifluoromethyl)phenylboronic acid, pinacol ester

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